1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-fluorophenyl)piperazine
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Overview
Description
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-fluorophenyl)piperazine is a useful research compound. Its molecular formula is C23H19ClFN5O and its molecular weight is 435.9 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of the 4-chlorophenyl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate activating agent.
Concurrently, the pyridinyl and fluorophenyl-substituted piperazine is synthesized through a series of nucleophilic substitutions and cyclizations.
These intermediates are then coupled, often using cross-coupling reactions like the Suzuki or Stille reactions, under conditions that ensure the preservation of the sensitive functional groups.
Industrial Production Methods:
On an industrial scale, optimization of these routes focuses on yield and purity. Continuous flow chemistry techniques can be employed to scale up the synthesis, allowing for precise control over reaction conditions and minimization of impurities.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The piperazine ring is particularly reactive towards nucleophilic substitution.
Common Reagents and Conditions:
Oxidative conditions might use reagents like m-chloroperoxybenzoic acid (mCPBA), while reductions could involve hydrogenation catalysts such as palladium on carbon.
Substitution reactions often employ bases such as sodium hydride or potassium tert-butoxide.
Major Products:
Depending on the reaction, products can vary. Oxidation might yield oxadiazole N-oxides, while nucleophilic substitution could result in modified piperazines or pyridines.
4. Scientific Research Applications: This compound finds applications across several fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its structural motifs are often explored in drug design, particularly for neurological or psychiatric medications due to the presence of the piperazine ring.
Medicine: Potential as a therapeutic agent, especially in targeting receptors linked with the central nervous system.
Industry: Utilized in the development of advanced materials, leveraging the stability and reactivity of the oxadiazole and aromatic substituents.
5. Mechanism of Action: The compound's mechanism of action varies with its application:
Biological Mechanism: When used in drug design, it likely interacts with neurotransmitter receptors or enzymes, modulating their activity through either agonistic or antagonistic effects.
Pathways: Typically involves binding to specific active sites on proteins or receptors, altering their conformation and affecting signal transduction pathways.
6. Comparison with Similar Compounds: Comparing 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-fluorophenyl)piperazine to similar compounds highlights its uniqueness:
Comparison with Similar Compounds
Other piperazine derivatives such as fluphenazine or buspirone.
Oxadiazole derivatives like furazolidone.
Uniqueness:
The combination of oxadiazole with piperazine and aromatic substitutions enhances its potential for a broad spectrum of biological activity and chemical reactivity.
There you have it. Intricate compound, multifaceted applications. What drew you to this one?
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O/c24-17-9-7-16(8-10-17)21-27-23(31-28-21)18-4-3-11-26-22(18)30-14-12-29(13-15-30)20-6-2-1-5-19(20)25/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQJUACZROPUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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